3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
3-(2-Phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a fused heterocyclic compound comprising a benzimidazole core fused with a 1,3,5-triazine ring. The 2-phenylethyl substituent at position 3 introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target binding .
Properties
IUPAC Name |
3-(2-phenylethyl)-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-6-14(7-3-1)10-11-20-12-18-17-19-15-8-4-5-9-16(15)21(17)13-20/h1-9H,10-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADWUCQENFUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=NC3=CC=CC=C3N2CN1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the cyclocondensation of 2-guanidinobenzimidazole with appropriate aldehydes or ketones. One common method includes the reaction of 2-guanidinobenzimidazole with phenylacetaldehyde under reflux conditions in ethanol. The reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium ethoxide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers in the triazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Cyclization: The compound can form additional heterocyclic structures through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used as a base catalyst for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazinobenzimidazoles and their derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and antiviral activities. .
Biological Studies: It is used in biological studies to understand its mechanism of action and interaction with biological targets.
Industrial Applications: The compound is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. It also interferes with enzymatic activities, disrupting metabolic processes in cancer cells and microbes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The biological activity of triazino[1,2-a]benzimidazoles is highly substituent-dependent. Key comparisons include:
Table 1: Structural and Activity Comparison of Selected Analogs
*Estimated based on analogs in .
Key Observations:
- Lipophilicity and Bioavailability : The 2-phenylethyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl in Compound 4) or polar groups (e.g., pyridinylmethyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Tautomerism : Unlike 3,4-dihydro analogs (e.g., Compound 4), the tetrahydro structure of the target compound may limit annular prototropic tautomerism (e.g., 3,4-dihydro ⇌ 4,10-dihydro forms), favoring a single conformation for target binding .
DHFR Inhibition
- Compound 4 (4,4-dimethyl) exhibits potent DHFR inhibition (IC50 = 10.9 µM), attributed to steric complementarity with the enzyme’s active site .
- Target compound : The 2-phenylethyl group may occupy a hydrophobic pocket in DHFR, but its larger size could reduce binding efficiency compared to smaller substituents.
Antibacterial Activity
- Compound 2 (4-pyridinylmethyl) and Compound 16 (spiro-substituted) inhibit bacterial growth (MIC = 25 µg/mL) by targeting enoyl-acyl carrier protein reductase (FabI) .
- Target compound : The phenylethyl group’s hydrophobicity may enhance Gram-positive activity (e.g., S. aureus) but reduce efficacy against Gram-negative bacteria due to poor outer membrane penetration.
Anxiolytic Potential
- Diazepino-benzimidazole analogs (e.g., 2a–d) show moderate anxiolytic effects in elevated plus maze tests, with electronegative substituents (Cl, F) enhancing activity .
- Target compound : The absence of electronegative groups may limit GABA receptor interactions but could favor alternative targets like serotonin receptors .
Biological Activity
Overview
3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound belonging to the class of triazinobenzimidazoles. Its unique structure, characterized by a fused triazine and benzimidazole moiety along with a phenylethyl substituent, endows it with significant pharmacological properties. This compound has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and antiviral effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to bind to DNA and proteins, inhibiting their functions and leading to apoptosis in cancer cells. Additionally, it disrupts enzymatic activities crucial for microbial metabolism. The following table summarizes the mechanisms observed in various studies:
| Biological Target | Effect | Reference |
|---|---|---|
| DNA | Inhibition of replication | |
| Proteins | Functional inhibition | |
| Enzymes | Disruption of metabolic processes |
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The compound demonstrated IC50 values in the low micromolar range for all tested cell lines.
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains:
- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC): Ranges from 10 to 50 µg/mL depending on the strain.
This antimicrobial activity highlights its potential application in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Neuroprotective Effects: A study investigated the neuroprotective effects of derivatives similar to this compound against dopaminergic neurotoxins in cell lines. The findings suggested potential therapeutic applications in neurodegenerative diseases .
- Anxiolytic and Analgesic Properties: Another research focused on related benzimidazole derivatives showed significant anxiolytic and analgesic effects in animal models. This suggests that compounds within this class may also exhibit similar effects .
Comparison with Similar Compounds
To better understand the uniqueness of this compound compared to similar compounds:
| Compound Class | Key Features | Biological Activity |
|---|---|---|
| 2-Phenyl substituted Benzimidazoles | Similar core structure | Variable; often less potent |
| 1,3,5-Triazine derivatives | Lacks fused benzimidazole moiety | Limited biological activity |
| 1,2,4-Triazole derivatives | Contains triazole instead of triazine | Different pharmacological profile |
The unique fused structure of this compound is responsible for its distinct pharmacological properties and enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
